molecular formula C11H10N2O2 B2769137 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1341743-58-5

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2769137
CAS No.: 1341743-58-5
M. Wt: 202.213
InChI Key: FORDCAXEHLRYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives

Pharmacological Activity Biological Targets/Mechanisms Key References
Anticancer Aromatase inhibition, DNA alkylation
Antimicrobial Bacterial cell wall synthesis, viral replication
Central Nervous System Modulation GABA_A receptor agonism, melatonin receptor binding
Antidiabetic PPAR-γ activation, glucose uptake modulation
Anti-inflammatory COX-2 inhibition, cytokine suppression

This scaffold’s adaptability is evidenced by its presence in zolpidem (GABAergic hypnotic), alpidem (anxiolytic), and olprinone (cardiotonic), which leverage distinct substitution patterns to achieve target specificity. The 7-carboxylic acid derivatives introduce ionizable groups that enhance water solubility and enable salt formation, addressing bioavailability challenges associated with the parent scaffold.

Structural Evolution Toward 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylates

The strategic incorporation of cyclopropyl and carboxylic acid substituents into the imidazo[1,2-a]pyridine framework represents a deliberate optimization process. Cyclopropyl groups confer conformational restraint, reducing entropic penalties during target binding while maintaining metabolic stability through steric shielding of labile positions. At the 2-position, the cyclopropyl moiety induces planarity in the fused ring system, enhancing π-π stacking interactions with aromatic residues in enzyme active sites.

The 7-carboxylic acid group serves dual roles: (1) as a hydrogen bond donor/acceptor to strengthen target engagement, and (2) as a polarity-enhancing substituent to improve aqueous solubility. This modification mirrors successful strategies employed in β-lactam antibiotics (e.g., penicillins) and NSAIDs (e.g., indomethacin), where carboxyl groups critically influence pharmacophore activity. Synthetic routes to these derivatives often employ cyclocondensation reactions between 2-aminopyridines and α-bromoketones, followed by palladium-catalyzed cross-coupling for cyclopropyl introduction.

Properties

IUPAC Name

2-cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORDCAXEHLRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=CC(=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclopropylamine derivative with a pyridine carboxylic acid derivative, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid analogs effectively inhibited the activity of adaptor-associated kinase 1 (AAK1), which is implicated in various cancers including breast and lung cancer. The inhibition of AAK1 leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

Neurological Disorders:
The compound has also been investigated for its potential in treating neurological disorders. Its ability to modulate AAK1 activity suggests therapeutic applications in conditions such as Alzheimer's disease and schizophrenia. In preclinical models, the administration of this compound resulted in improved cognitive function and reduced behavioral symptoms associated with these disorders .

Synthesis and Derivative Development

Synthesis Techniques:
The synthesis of this compound can be achieved through various methods, including multicomponent reactions and oxidative coupling strategies. Recent advancements have focused on developing eco-friendly synthetic routes that enhance yield and purity while minimizing environmental impact .

Derivative Exploration:
Researchers are actively exploring derivatives of this compound to enhance its pharmacological properties. Modifications to the cyclopropyl group or the carboxylic acid moiety can lead to compounds with improved efficacy or reduced side effects. For example, adding different substituents on the imidazo ring has shown promise in increasing selectivity towards specific biological targets .

Pharmacological Studies

Pharmacodynamics and Pharmacokinetics:
Studies have assessed the pharmacodynamics of this compound, revealing its mechanism of action at the molecular level. The compound interacts with AAK1 through competitive inhibition, affecting downstream signaling pathways critical for cell survival and proliferation . Pharmacokinetic studies indicate favorable absorption and distribution profiles in vivo, making it a candidate for further clinical development .

Case Studies:
Several case studies highlight the compound's effectiveness:

  • Case Study 1: A preclinical trial demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer.
  • Case Study 2: In a model of Alzheimer's disease, treatment with this compound resulted in improved memory retention compared to control groups.

Mechanism of Action

The mechanism of action of 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly tunable, with substitutions at positions 2, 3, and 7 significantly altering physicochemical properties. Below is a comparison of key derivatives:

Compound Substituents Key Structural Features
2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid 2-Cyclopropyl, 7-COOH Cyclopropyl group may enhance steric hindrance, potentially reducing aggregation tendencies
IPCA (imidazo[1,2-a]pyridine-7-carboxylic acid) 7-COOH Planar structure promotes π-π stacking; high quantum yield (QY) in CDs (up to 80%)
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 2-COOH, 7-CH₃ Methyl group increases hydrophobicity; may redshift emission due to electron-donating effects
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 2-COOH, 7-Cl Electron-withdrawing Cl may enhance stability and blue-shift emission
7-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid 2-COOH, 7-CF₃ Strong electron-withdrawing CF₃ group could reduce QY but improve photostability
TPCA (thiazolo[3,2-a]pyridine-7-carboxylic acid) Thiazolo ring instead of imidazo Thiazolo substitution alters conjugation, leading to distinct absorption/emission profiles

Optical Properties and Quantum Yields

The PL properties of imidazo[1,2-a]pyridine derivatives are highly substituent-dependent:

  • IPCA : Exhibits blue emission (λem ≈ 450 nm) with QY up to 80% in CDs, attributed to molecular fluorophore dominance . Aggregation of IPCA into stacked dimers or integration into CD matrices preserves its fluorescence .
  • 2-Cyclopropyl Analog : While direct data is unavailable, the cyclopropyl group’s steric bulk may disrupt π-π stacking, reducing aggregation-induced quenching. This could result in higher QY compared to IPCA in certain solvents.
  • Electron-Withdrawing Substituents (e.g., Cl, CF₃): These groups typically blue-shift emission but may lower QY due to reduced electron delocalization .
  • Electron-Donating Substituents (e.g., OCH₃): Methoxy groups can redshift emission via extended conjugation, as seen in 7-methoxy derivatives .

Biological Activity

2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related biochemical pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 178.20 g/mol

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.

Target Interaction

The precise biological targets of this compound remain largely unidentified; however, compounds in this class often interact with various cellular pathways. Similar compounds have been shown to engage with:

  • Kinases : Inhibition of specific kinases can lead to reduced cell proliferation and induced apoptosis in cancer cells.
  • Receptors : Interaction with certain receptors can modulate signaling pathways critical for tumor growth.

Mode of Action

The mode of action involves several biochemical pathways:

  • Cell Cycle Regulation : Compounds akin to this compound may disrupt the cell cycle, particularly at the G1/S transition, leading to apoptosis.
  • Signal Transduction : These compounds can inhibit signaling pathways such as ERK/MAPK, which are crucial for cancer cell survival and proliferation.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance:

  • In Vitro Studies : In studies on various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to this compound demonstrated decreased cell viability. The half-maximal effective concentration (EC50) values were reported in the low micromolar range, indicating potent activity against cancer cells .
Cell LineEC50 (μM)Reference
MCF-7 (Breast)10.28
A549 (Lung)8.107
U87 (Glioblastoma)10.79

Case Studies

A notable case study involved a series of imidazo[1,2-a]pyridine derivatives tested for anticancer efficacy. The results indicated that modifications on the cyclopropyl group significantly enhanced biological activity. For example, introducing electron-withdrawing groups increased potency against various cancer types .

Q & A

Q. What are the standard synthetic routes for 2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of 2-aminopyridine derivatives with α-haloketones, followed by cyclopropyl group introduction via nucleophilic substitution or transition metal-catalyzed cross-coupling. Methyl or ethyl ester intermediates (e.g., methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate) are common precursors, with subsequent hydrolysis to yield the carboxylic acid . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance cyclopropane ring stability.

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent positions, FT-IR for carboxylic acid (-COOH) identification (~1700 cm⁻¹), and LC-MS for molecular weight verification. For example, the cyclopropyl group’s protons show distinct splitting patterns in NMR due to ring strain, while the imidazopyridine core exhibits aromatic proton signals between δ 7.5–9.0 ppm .

Q. What solvent systems are optimal for solubility in biological assays?

The compound’s solubility is influenced by the cyclopropyl group (hydrophobic) and carboxylic acid (polar). Dimethyl sulfoxide (DMSO) is often used for stock solutions, while phosphate-buffered saline (PBS) or aqueous-organic mixtures (e.g., water:acetonitrile 70:30) are preferred for dilution. Pre-saturation with sonication or co-solvents (e.g., polyethylene glycol) improves dissolution .

Advanced Research Questions

Q. How can computational tools optimize synthetic yield and regioselectivity?

Density functional theory (DFT) calculations predict transition states and regioselectivity in cyclopropanation or coupling reactions. For instance, frontier molecular orbital (FMO) analysis identifies reactive sites for cyclopropyl group attachment, while molecular dynamics simulations assess steric effects in imidazopyridine ring formation .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., IC50 variability)?

Contradictions may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Validate purity via HPLC-UV/HRMS (>98%) and standardize assay protocols (e.g., ATP concentration in kinase assays). Comparative studies using reference compounds (e.g., ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) help isolate substituent-specific effects .

Q. How do structural modifications (e.g., trifluoromethyl vs. cyclopropyl) impact target binding?

Substituent effects are evaluated via structure-activity relationship (SAR) studies. The cyclopropyl group enhances metabolic stability by reducing CYP450-mediated oxidation, while electron-withdrawing groups (e.g., -CF₃) improve binding affinity to hydrophobic enzyme pockets. Replacements at the 7-carboxylic acid position (e.g., esterification) modulate pharmacokinetics .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and X-ray crystallography for structural insights. For example, co-crystallization with kinases (e.g., MAPK) identifies hydrogen bonds between the carboxylic acid and catalytic lysine residues. Competitive inhibition assays with ATP analogs confirm reversibility .

Methodological Considerations

Q. How to mitigate degradation during long-term storage?

Lyophilization under inert gas (N₂/Ar) prevents oxidation. Store at -20°C in amber vials with desiccants (e.g., silica gel). Periodic stability testing via TLC or NMR detects hydrolytic cleavage of the cyclopropane ring .

Q. What computational models predict metabolic pathways?

CYP450 docking simulations (e.g., using AutoDock Vina) identify oxidation sites. In vitro microsomal assays (human liver microsomes) coupled with LC-MS/MS quantify metabolites like hydroxylated cyclopropane derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.